
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole is a heterocyclic compound that combines the structural features of both pyrrole and carbazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole typically involves the reaction of carbazole with 2,5-dimethylpyrrole under specific conditions. One common method is the Paal-Knorr reaction, where 2,5-hexanedione reacts with 1,2,5-oxadiazole-3,4-diamine to form the pyrrole ring . The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups like halogens or alkyl chains.
Applications De Recherche Scientifique
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research has indicated its potential as an antibacterial and antitubercular agent.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like enoyl ACP reductase and dihydrofolate reductase by binding to their active sites . This binding interferes with the enzymes’ normal functions, leading to the inhibition of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound has shown similar biological activities, particularly in enhancing monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Another related compound with potential pharmacological applications.
Uniqueness
What sets 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole apart is its unique combination of the pyrrole and carbazole structures, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
7399-39-5 |
|---|---|
Formule moléculaire |
C18H16N2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
9-(2,5-dimethylpyrrol-1-yl)carbazole |
InChI |
InChI=1S/C18H16N2/c1-13-11-12-14(2)19(13)20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-12H,1-2H3 |
Clé InChI |
NRZBWBPKGMXQIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1N2C3=CC=CC=C3C4=CC=CC=C42)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



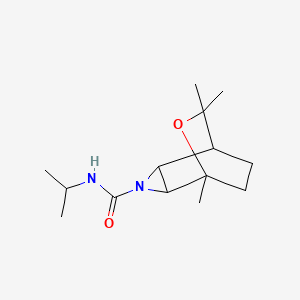




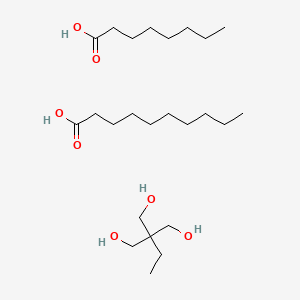

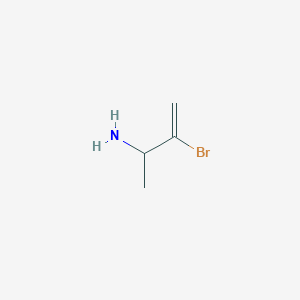
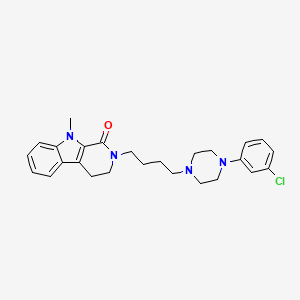

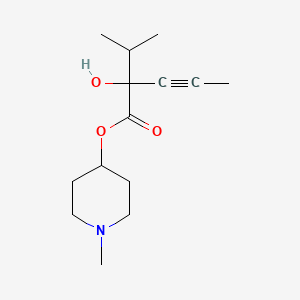
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)

